![molecular formula C39H38Br2Cl2N2 B14197458 3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] CAS No. 917947-63-8](/img/structure/B14197458.png)
3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two indole moieties connected by a methylene bridge, with bromopentyl and chlorophenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] typically involves the condensation of appropriate indole derivatives with methylene bridging agents. One common synthetic route includes the reaction of 1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole with formaldehyde under acidic conditions to form the methylene bridge. The reaction is usually carried out at elevated temperatures to ensure complete condensation and high yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromopentyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biomolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties. Indole derivatives are known for their anticancer, antiviral, and antimicrobial activities, making this compound a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole moieties can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromopentyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity to certain receptors, modulating cellular pathways and exerting biological effects .
Vergleich Mit ähnlichen Verbindungen
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] can be compared with other similar compounds, such as:
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]: This compound has a similar structure but with bromophenyl substituents instead of chlorophenyl. The presence of bromine atoms may affect its reactivity and biological activity.
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]: This compound lacks the halogen substituents on the phenyl rings, which may result in different chemical and biological properties.
The uniqueness of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] lies in its specific substituents, which can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
917947-63-8 |
|---|---|
Molekularformel |
C39H38Br2Cl2N2 |
Molekulargewicht |
765.4 g/mol |
IUPAC-Name |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-(4-chlorophenyl)indol-3-yl]methyl]-2-(4-chlorophenyl)indole |
InChI |
InChI=1S/C39H38Br2Cl2N2/c40-23-7-1-9-25-44-36-13-5-3-11-32(36)34(38(44)28-15-19-30(42)20-16-28)27-35-33-12-4-6-14-37(33)45(26-10-2-8-24-41)39(35)29-17-21-31(43)22-18-29/h3-6,11-22H,1-2,7-10,23-27H2 |
InChI-Schlüssel |
RKTJASPRCJBJIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCCCBr)C3=CC=C(C=C3)Cl)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

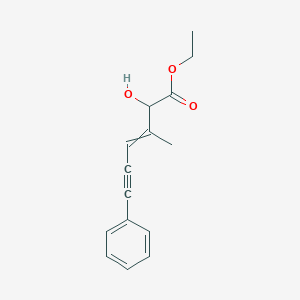
![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
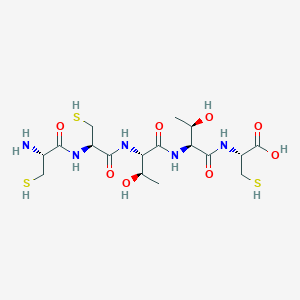
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
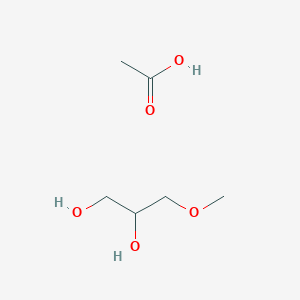
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
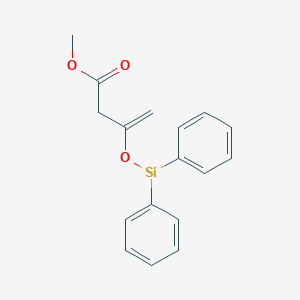
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
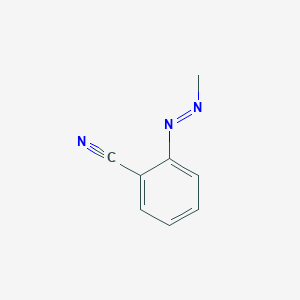
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
